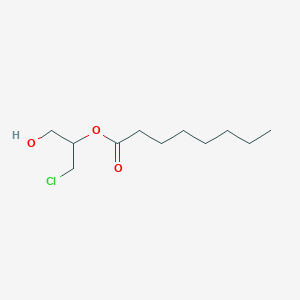
rac-2-Octanoyl-3-Chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2-Octanoyl-3-Chloropropanediol is a chemical compound belonging to the group of 3-chloropropanediol fatty acid esters. These compounds are often found as contaminants in edible oils and other food sources. The compound is characterized by its octanoyl group attached to the second carbon and a chlorine atom attached to the third carbon of the propanediol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-Octanoyl-3-Chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with octanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
rac-2-Octanoyl-3-Chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Octanoic acid derivatives or ketones.
Reduction: 2-Octanoyl-1,3-propanediol.
Substitution: Various substituted propanediol derivatives depending on the nucleophile used.
科学的研究の応用
rac-2-Octanoyl-3-Chloropropanediol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of food safety and contaminants.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of rac-2-Octanoyl-3-Chloropropanediol involves its interaction with biological molecules. The compound can be metabolized to release 3-chloropropane-1,2-diol, which may exert toxic effects by interfering with cellular processes. The molecular targets and pathways involved include enzyme inhibition and disruption of lipid metabolism.
類似化合物との比較
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound often found as a contaminant in food products.
2-Chloropropane-1,3-diol (2-MCPD): Another isomer with similar properties and applications.
Fatty Acid Esters of 3-MCPD: A broader group of compounds that includes rac-2-Octanoyl-3-Chloropropanediol.
Uniqueness
This compound is unique due to its specific esterification with octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of food contaminants and their effects.
特性
分子式 |
C11H21ClO3 |
|---|---|
分子量 |
236.73 g/mol |
IUPAC名 |
(1-chloro-3-hydroxypropan-2-yl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,13H,2-9H2,1H3 |
InChIキー |
MREZKSOMKNPZTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OC(CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















